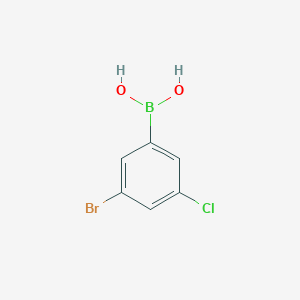

(3-Bromo-5-chlorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(3-bromo-5-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrClO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKZHZVQNASRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681903 | |

| Record name | (3-Bromo-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186403-17-7 | |

| Record name | (3-Bromo-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Bromo-5-chlorophenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(3-Bromo-5-chlorophenyl)boronic acid is a halogenated arylboronic acid that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern offers synthetic handles for the construction of complex molecular architectures, making it a reagent of interest for drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on practical insights for laboratory use.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1186403-17-7 | [1][2][3] |

| Molecular Formula | C₆H₅BBrClO₂ | [2][3] |

| Molecular Weight | 235.27 g/mol | [2] |

| Predicted Boiling Point | 367.0 ± 52.0 °C | [3] |

| Predicted Density | 1.79 g/cm³ | [3] |

| Predicted pKa | 6.58 ± 0.10 | [3] |

Solubility: Qualitative assessments indicate that this compound is soluble in organic solvents such as methanol, tetrahydrofuran (THF), and dimethylformamide (DMF), and slightly soluble in water.[4] For optimal results in reactions, it is recommended to ensure complete dissolution in the chosen solvent system.

Structural Confirmation (Spectral Data): While specific spectra for this compound are not widely published in publicly available databases, characterization would typically involve standard analytical techniques. Commercial suppliers often provide spectral data upon request.[5] For analogous compounds like 3-chlorophenylboronic acid, the proton NMR spectrum shows characteristic aromatic proton signals.[6] It is crucial for researchers to perform their own spectral analysis (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the identity and purity of the material before use.

Synthesis of this compound

The synthesis of arylboronic acids, including this compound, is most commonly achieved through the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A general and robust protocol starting from the corresponding aryl bromide is outlined below.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.[7]

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet, dissolve 1,3-dibromo-5-chlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Borylation: Slowly add a trialkyl borate, such as trimethyl borate (1.5 equivalents), to the reaction mixture, again maintaining the temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Reactivity and Key Applications

The utility of this compound lies in its ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of two distinct halogen atoms (bromine and chlorine) allows for potential sequential or regioselective couplings.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] In this reaction, the arylboronic acid is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative protocol and should be adapted and optimized for the specific substrates being used.[8][9]

Step-by-Step Methodology:

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 equivalent), the desired aryl halide or triflate (1.2 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a more advanced catalyst system like a second-generation Buchwald precatalyst (e.g., XPhos Pd G2).

-

Solvent Addition and Degassing: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water). Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes, or by using freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography or recrystallization.

Application in Medicinal Chemistry: Synthesis of ASIC3 Inhibitors

A significant application of this compound is in the synthesis of inhibitors for the Acid-Sensing Ion Channel-3 (ASIC3).[3] ASIC3 is implicated in the perception of chronic pain, making its inhibitors promising candidates for novel analgesic drugs. This compound serves as a key intermediate in the construction of indole amidine derivatives that exhibit inhibitory activity against this channel.[3] The boronic acid moiety is typically introduced via a Suzuki-Miyaura coupling to build the core scaffold of these potential therapeutics.

Stability and Handling

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[5] As with all boronic acids, it is hygroscopic and can be sensitive to air. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Stability and Decomposition - The Challenge of Protodeboronation: A common and often undesired side reaction for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be catalyzed by acid or base and is influenced by temperature and the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and bromo substituents on the title compound, can influence its susceptibility to this degradation pathway. Researchers should be mindful of this potential side reaction, particularly during prolonged reaction times or under harsh pH conditions, as it can lead to the formation of 1-bromo-3-chlorobenzene as a byproduct, thereby reducing the yield of the desired coupled product.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, offering a strategic tool for the introduction of a 3-bromo-5-chlorophenyl moiety into a wide range of molecules. Its primary application in the Suzuki-Miyaura coupling has positioned it as a key building block in the development of novel therapeutics, particularly in the area of chronic pain management. A thorough understanding of its properties, synthetic routes, and reactivity, including its potential for protodeboronation, is essential for its effective utilization in research and development.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. This compound | C6H5BBrClO2 | CID 53216753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 1186403-17-7|this compound|BLD Pharm [bldpharm.com]

- 6. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR [m.chemicalbook.com]

- 7. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of (3-Bromo-5-chlorophenyl)boronic Acid: An In-Depth Technical Guide

Introduction: The Strategic Importance of (3-Bromo-5-chlorophenyl)boronic Acid

This compound is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This reaction allows for the precise formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are often the core scaffolds of biologically active molecules.[1] The presence of both bromo and chloro substituents on the phenyl ring offers differential reactivity, providing chemists with a handle for sequential, site-selective modifications. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering detailed protocols, mechanistic insights, and a comparative analysis to inform researchers and drug development professionals in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached through three primary methodologies, each with its own set of advantages and considerations.

-

Organometallic Routes via Grignard or Organolithium Reagents: These classic methods involve the formation of a highly reactive organometallic intermediate from a corresponding aryl halide, which is then quenched with a borate ester.

-

Palladium-Catalyzed Borylation (Miyaura Borylation): A more modern approach that utilizes a palladium catalyst to directly couple an aryl halide with a diboron reagent.[3]

The choice of a particular route is often dictated by factors such as the availability of starting materials, functional group tolerance, scalability, and safety considerations.

Route 1: The Grignard Reagent Approach

This method relies on the formation of a Grignard reagent from a suitable dihalo- or trihalo-benzene precursor, followed by reaction with a trialkyl borate and subsequent hydrolysis. The key challenge in synthesizing this compound via this route is achieving selective Grignard formation at the desired position. Starting from 1,3-dibromo-5-chlorobenzene, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective formation of the Grignard reagent at one of the bromine-bearing carbons.[1]

Reaction Pathway

Caption: Grignard-based synthesis of this compound.

Causality of Experimental Choices

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are crucial. They solvate the magnesium ion, stabilizing the Grignard reagent and preventing its decomposition. The absence of water is critical as Grignard reagents are highly basic and will be quenched by even trace amounts of protic solvents.

-

Initiation: The formation of Grignard reagents can sometimes be sluggish to initiate. The use of initiators like a small crystal of iodine or 1,2-dibromoethane helps to activate the magnesium surface by removing the passivating layer of magnesium oxide.[4]

-

Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to maintain control. However, the subsequent borylation step is typically carried out at very low temperatures (-78 °C) to prevent over-addition of the Grignard reagent to the borate ester, which would lead to the formation of undesired borinic acids and triarylboranes.[5]

-

Borate Ester: Triisopropyl borate is often preferred over trimethyl borate due to its greater steric hindrance, which further disfavors multiple additions of the Grignard reagent.

Detailed Experimental Protocol (Representative)

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The system is purged with an inert gas (e.g., argon or nitrogen). Anhydrous THF is added to cover the magnesium, followed by a small crystal of iodine. A solution of 1,3-dibromo-5-chlorobenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is evident by a gentle reflux and the disappearance of the iodine color. The reaction mixture is then stirred at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent.

-

Borylation: In a separate flame-dried flask, a solution of triisopropyl borate (1.5 eq) in anhydrous THF is cooled to -78 °C (dry ice/acetone bath). The prepared Grignard reagent solution is then added dropwise to the cold borate solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2-3 hours.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., a mixture of an organic solvent and water or hexanes) to afford this compound as a white solid.

Route 2: The Organolithium (Lithiation-Borylation) Approach

Similar to the Grignard route, this method involves a halogen-metal exchange to form a highly reactive organolithium species, which is then reacted with a borate ester. The use of organolithium reagents, such as n-butyllithium, often allows for the reaction to proceed at lower temperatures and can sometimes offer better selectivity.

Reaction Pathway

Caption: Lithiation-borylation synthesis of this compound.

Causality of Experimental Choices

-

Reagent: n-Butyllithium is a strong, non-nucleophilic base that readily undergoes halogen-metal exchange with aryl bromides at low temperatures.

-

Temperature: Cryogenic temperatures (-78 °C) are essential to control the high reactivity of the organolithium species, preventing side reactions such as reaction with the solvent (THF) or undesired multiple additions to the borate ester.[4][5]

-

Borate Ester: Trimethyl borate is commonly used in this procedure. Its lower steric bulk compared to triisopropyl borate is less of a concern due to the controlled, low-temperature addition of the organolithium reagent.

Detailed Experimental Protocol (Representative)

-

Lithiation: A solution of 1,3-dibromo-5-chlorobenzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes (1.1 eq) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.

-

Borylation: Trimethyl borate (1.5 eq) is added slowly to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for an additional 2 hours.

-

Hydrolysis and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The pH is adjusted to acidic (pH ~2) with dilute HCl. The product is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization to yield the final product.[4]

Route 3: Miura Borylation

The Miura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3] This method offers several advantages over the organometallic routes, including milder reaction conditions and a broader functional group tolerance.[6] For the synthesis of this compound, a starting material such as 1-bromo-3-chloro-5-iodobenzene would be ideal, as the iodine would be the most reactive site for oxidative addition to the palladium catalyst.

Reaction Pathway

Caption: Miura borylation for the synthesis of this compound.

Causality of Experimental Choices

-

Catalyst: A palladium catalyst is essential. [Pd(dppf)Cl₂] is a common and effective choice, as the dppf ligand is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A mild base, such as potassium acetate (KOAc), is crucial. Stronger bases can lead to a competing Suzuki-Miyaura coupling of the newly formed boronate ester with the starting aryl halide, reducing the yield of the desired product.[6]

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, easy-to-handle solid that serves as the source of the boronate ester moiety.

-

Solvent: Aprotic polar solvents like dioxane or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.

Detailed Experimental Protocol (Representative)

-

Reaction Setup: To a reaction vessel are added 1-bromo-3-chloro-5-iodobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [Pd(dppf)Cl₂] (0.03 eq). The vessel is evacuated and backfilled with an inert gas.

-

Reaction: Anhydrous dioxane is added, and the mixture is heated to 80-100 °C for several hours, with the progress of the reaction monitored by a suitable analytical technique (e.g., GC-MS or TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.

-

Purification and Hydrolysis: The crude pinacol boronate ester can be purified by column chromatography. The purified ester is then hydrolyzed to the boronic acid by treatment with an acid (e.g., HCl) in a suitable solvent mixture (e.g., acetone/water). The final product is isolated by filtration or extraction and can be further purified by recrystallization.

Comparative Analysis of Synthesis Routes

| Feature | Grignard Route | Lithiation Route | Miura Borylation |

| Starting Material | 1,3-Dibromo-5-chlorobenzene | 1,3-Dibromo-5-chlorobenzene | 1-Bromo-3-chloro-5-iodobenzene |

| Key Reagents | Mg, Trialkyl borate | n-BuLi, Trialkyl borate | B₂pin₂, Pd catalyst, Base |

| Reaction Conditions | Cryogenic (-78 °C) for borylation | Cryogenic (-78 °C) | Mild to moderate heating (80-100 °C) |

| Functional Group Tolerance | Low | Low | High[6] |

| Typical Yields | Moderate to good | Moderate to good | Good to excellent |

| Safety Considerations | Pyrophoric Grignard reagent | Pyrophoric n-BuLi | Use of palladium catalyst |

| Scalability | Can be challenging | Can be challenging | Generally more scalable |

Conclusion

The synthesis of this compound can be successfully achieved through several synthetic strategies. The choice of method will depend on the specific requirements of the synthesis, including the availability of starting materials, the scale of the reaction, and the presence of other functional groups in the molecule. The classic Grignard and lithiation routes are powerful methods but require stringent anhydrous and cryogenic conditions. The Miura borylation, on the other hand, offers a more versatile and often higher-yielding alternative with broader functional group compatibility, making it an attractive option for many applications in modern organic synthesis.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-Depth Technical Guide to (3-Bromo-5-chlorophenyl)boronic acid: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-chlorophenyl)boronic acid, identified by the CAS Number 1186403-17-7 , is a halogenated phenylboronic acid derivative that has emerged as a critical building block in modern organic synthesis and medicinal chemistry.[1][2] Its unique substitution pattern, featuring both a bromine and a chlorine atom on the phenyl ring, offers synthetic chemists a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key properties, and significant applications, with a focus on its role in facilitating the discovery of novel therapeutics.

The boronic acid functional group makes this compound an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This capability allows for the precise and efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of new drug candidates and functional materials.[3][4] The presence of two distinct halogen atoms provides opportunities for sequential and site-selective cross-coupling reactions, further enhancing its synthetic utility.

A particularly noteworthy application of this compound is its use as a key intermediate in the synthesis of indole amidines, which are potent and selective inhibitors of the acid-sensing ion channel-3 (ASIC3).[2] These inhibitors are being actively investigated as potential therapeutics for the management of chronic pain, highlighting the direct impact of this versatile reagent on drug discovery programs.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key identifiers and physical characteristics.

| Property | Value | Source |

| CAS Number | 1186403-17-7 | [1][2] |

| Molecular Formula | C₆H₅BBrClO₂ | [1][2] |

| Molecular Weight | 235.27 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | White to off-white powder/crystalline solid | |

| Boiling Point (Predicted) | 367.0 ± 52.0 °C | [2] |

| Density (Predicted) | 1.79 g/cm³ | [2] |

| pKa (Predicted) | 6.58 ± 0.10 | [2] |

| Storage Temperature | Room temperature, under inert atmosphere | [2] |

Synthesis of this compound

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis. A general and adaptable protocol for the synthesis of this compound, starting from 1,3-dibromo-5-chlorobenzene, is outlined below. This method leverages a halogen-metal exchange followed by borylation.

Experimental Protocol: Synthesis

Materials:

-

1,3-Dibromo-5-chlorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet is charged with 1,3-dibromo-5-chlorobenzene and anhydrous THF under an inert atmosphere.

-

Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes is added dropwise from the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for a specified time (e.g., 1 hour) to ensure complete formation of the organolithium intermediate. The bromine atom is more susceptible to lithium-halogen exchange than the chlorine atom.

-

Borylation: Trimethyl borate is then added dropwise, again keeping the temperature below -70 °C. The reaction mixture is stirred at -78 °C for another period (e.g., 1-2 hours).

-

Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm to room temperature. The reaction is then carefully quenched by the slow addition of an aqueous HCl solution.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the final product as a white or off-white solid.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its application as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[2]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[5] this compound is an excellent substrate for this reaction, enabling the coupling of the 3-bromo-5-chlorophenyl moiety to a wide range of aryl, heteroaryl, or vinyl halides and triflates.[6][7]

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may require optimization based on the specific substrates used.

Materials:

-

This compound

-

Aryl bromide (Ar-Br)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃))

-

Solvent (e.g., Toluene, 1,4-Dioxane, or Dimethylformamide (DMF))

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base under an inert atmosphere.

-

Solvent Addition: Add the degassed solvent to the flask.

-

Reaction: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a period of time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Synthesis of ASIC3 Inhibitors

As previously mentioned, a key application of this compound is in the synthesis of inhibitors for the acid-sensing ion channel-3 (ASIC3), which are being explored for the treatment of chronic pain.[2] This underscores the importance of this building block in the development of novel therapeutics for neurological disorders.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements (General for Arylboronic Acids):

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs, get medical advice/attention.

-

Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent for organic chemists, particularly those in the field of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex biaryl structures, as exemplified by its role in the development of novel ASIC3 inhibitors for chronic pain. A thorough understanding of its properties, synthesis, and reaction protocols is crucial for leveraging its full potential in the laboratory.

References

- 1. This compound | 1186403-17-7 [sigmaaldrich.com]

- 2. Cas 1186403-17-7,3-Bromo-5-chlorophenylboronic acid | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula for (3-Bromo-5-chlorophenyl)boronic acid

An In-Depth Technical Guide to (3-Bromo-5-chlorophenyl)boronic acid: Properties, Protocols, and Applications in Modern Synthesis

Abstract

This compound has emerged as a pivotal building block in synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern offers a versatile platform for constructing complex molecular architectures, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in synthesis, and an exploration of its significant role in drug discovery, serving as a critical resource for researchers and development professionals.

Core Compound Characteristics

This compound is an organoboron compound distinguished by a phenyl ring substituted with a boronic acid group, a bromine atom, and a chlorine atom. This trifunctional arrangement provides chemists with a powerful tool for sequential and regioselective cross-coupling reactions.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1186403-17-7 | [1][2][3] |

| Molecular Formula | C₆H₅BBrClO₂ | [1][2] |

| Molecular Weight | 235.27 g/mol | [1][4] |

| Predicted Boiling Point | 367.0 ± 52.0 °C | [2] |

| Predicted Density | 1.79 g/cm³ | [2] |

| Storage | Room temperature, sealed refrigeration recommended | [2][3] |

| Synonyms | 3-Bromo-5-chlorophenylboronic acid; B-(3-Bromo-5-chlorophenyl)boronic acid | [2] |

Structural and Reactivity Insights

The utility of this molecule is rooted in its structure. The boronic acid moiety is the reactive site for Suzuki-Miyaura coupling, while the two distinct halogen substituents (bromide and chloride) allow for differentiated or sequential reactivity. Generally, the carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, enabling selective coupling at the bromine position under carefully controlled conditions.[5]

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[5][6] The general catalytic cycle, for which this compound is an excellent substrate, involves three key steps:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process typically facilitated by a base.

-

Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This section provides a detailed, field-proven protocol for a typical Suzuki-Miyaura reaction using this compound. This procedure is designed as a self-validating system, incorporating in-process monitoring and a robust purification strategy.

Materials and Reagents

-

This compound (1.2 equivalents)

-

Aryl Halide (e.g., 1-bromo-4-methoxybenzene) (1.0 equivalent)

-

Palladium Catalyst (e.g., PdCl₂(dppf)) (0.05 - 0.1 equivalents)

-

Base (e.g., 2 M aqueous Na₂CO₃ or K₂CO₃) (10 equivalents)

-

Solvent (e.g., Toluene/Dioxane 4:1 mixture, or DMF)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology (Conventional Heating)

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) species.

-

Solvent and Base Addition: Add the solvent mixture (e.g., Toluene/Dioxane) followed by the aqueous base (e.g., 2 M Na₂CO₃). The mixture should be biphasic.

-

Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring.[7][8]

-

In-Process Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 2-4 hours). The reaction is typically complete within 12-24 hours.[8]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[8]

Microwave-Assisted Protocol Variant

For accelerated synthesis, microwave irradiation offers a powerful alternative.

-

Vessel Preparation: In a microwave-safe vial, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), PdCl₂(dppf) (0.1 equiv.), and a suitable base (e.g., 2 M K₂CO₃) in a solvent like N,N-Dimethylformamide (DMF).[7]

-

Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[8][9]

-

Work-up and Purification: After cooling, perform the work-up and purification steps as described in the conventional heating protocol.[8]

Caption: Standard workflow for Suzuki-Miyaura cross-coupling and product isolation.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of boronic acids into drug discovery programs has increased significantly, with several FDA-approved drugs containing this moiety.[10] Their value lies in enabling the rapid and modular synthesis of compound libraries for structure-activity relationship (SAR) studies.[11]

This compound is particularly valuable as a synthetic intermediate. A notable application is in the preparation of indole amidines, which function as inhibitors of the acid-sensing ion channel-3 (ASIC3).[2] These channels are implicated in pain signaling, making their inhibitors promising candidates for the development of novel therapeutics for chronic pain.[2] The ability to use this boronic acid to construct the core scaffolds of such molecules underscores its importance in medicinal chemistry.

Conclusion

This compound is a highly versatile and valuable reagent for researchers in organic synthesis and drug development. Its well-defined physicochemical properties, coupled with its reliable performance in the robust Suzuki-Miyaura cross-coupling reaction, make it an indispensable tool for creating complex biaryl structures. The detailed protocols and mechanistic insights provided in this guide offer a practical framework for leveraging this compound to its full potential in the laboratory, accelerating the discovery of new medicines and materials.

References

- 1. This compound | C6H5BBrClO2 | CID 53216753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 1186403-17-7,3-Bromo-5-chlorophenylboronic acid | lookchem [lookchem.com]

- 3. This compound, CasNo.1186403-17-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. This compound , Package: 100g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

A Technical Guide to (3-bromo-5-chlorophenyl)boronic acid: Structure, Synthesis, and Application in Modern Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of (3-bromo-5-chlorophenyl)boronic acid, a key organoboron intermediate in contemporary organic synthesis. We will delve into its unique structural characteristics, outline robust methodologies for its synthesis and purification, and explore its pivotal role in palladium-catalyzed cross-coupling reactions. With a focus on practical application, this document highlights its utility as a versatile building block in the development of novel therapeutics, particularly in the synthesis of inhibitors for acid-sensing ion channel-3 (ASIC3), a significant target in chronic pain management.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable reagent.

Introduction to Arylboronic Acids and this compound

The Significance of the Boronic Acid Moiety

Organoboron compounds, especially arylboronic acids, have become indispensable tools in medicinal chemistry and materials science.[3][4] Their stability, low toxicity, and versatile reactivity in reactions like the Suzuki-Miyaura cross-coupling make them ideal building blocks for constructing complex molecular architectures.[5][6] The boronic acid functional group, -B(OH)₂, serves as a stable yet reactive handle for the formation of new carbon-carbon bonds, a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs).[3][5]

This compound: A Key Building Block

This compound is a disubstituted phenylboronic acid featuring a bromine and a chlorine atom at the meta positions relative to the boronic acid group.[1][7] This specific substitution pattern provides two distinct and orthogonally reactive handles (the C-Br bond, the C-Cl bond, and the C-B bond), allowing for sequential and selective cross-coupling reactions. This structural feature makes it a highly valuable intermediate for creating complex, multi-substituted biaryl systems, which are common motifs in modern pharmaceuticals.

Molecular Structure and Physicochemical Properties

Structural Analysis

The chemical structure of this compound is defined by a benzene ring substituted with a boronic acid group [-B(OH)₂] at position 1, a bromine atom at position 3, and a chlorine atom at position 5. The presence of two different halogens offers differential reactivity in palladium-catalyzed reactions, with the C-Br bond typically being more reactive than the C-Cl bond in standard Suzuki couplings.[8]

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 1186403-17-7 | [1][9] |

| Molecular Formula | C₆H₅BBrClO₂ | [1][7] |

| Molecular Weight | 235.27 g/mol | [7][10] |

| Appearance | White to off-white powder | [11] |

| Predicted Boiling Point | 367.0 ± 52.0 °C | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [1][12] |

Stability and Anhydride Formation

A critical consideration when working with arylboronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[13] This is a reversible process, and commercial samples of this compound often exist as a mixture of the free acid and its boroxine anhydride.[14] While this does not typically impede reactivity in cross-coupling reactions where water is present, it can complicate characterization and analysis. Storing the compound under dry, inert conditions helps to minimize boroxine formation.[15]

Synthesis and Purification Strategies

Rationale for Synthetic Route Selection

The synthesis of arylboronic acids is most commonly achieved by reacting an organometallic species (either an organolithium or a Grignard reagent) with a borate ester, followed by acidic hydrolysis.[13] The choice between these routes depends on the functional group tolerance of the starting aryl halide. For a dihalogenated starting material like 1,3-dibromo-5-chlorobenzene or 1-bromo-3-chloro-5-iodobenzene, a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures provides a reliable method for generating the required organometallic intermediate before trapping with a borate ester.[16]

Generalized Synthetic Protocol

The following protocol outlines a standard laboratory-scale synthesis.

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with the starting aryl halide (e.g., 1-bromo-3-chloro-5-iodobenzene) and anhydrous tetrahydrofuran (THF).

-

Organolithium Formation: The solution is cooled to -78 °C. n-Butyllithium (in hexanes) is added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred for 1 hour at this temperature to ensure complete lithium-halogen exchange.

-

Borylation: Trimethyl borate is added slowly to the reaction mixture, again ensuring the temperature remains at -78 °C.[16] The mixture is stirred for an additional hour at low temperature before being allowed to warm slowly to room temperature.

-

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until a pH of ~3 is reached.[16]

-

Extraction and Isolation: The product is extracted into an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[16]

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Purification Challenges and Methodologies

Purifying arylboronic acids can be challenging due to their polarity and tendency to form boroxines.[17]

-

Recrystallization: This is often the most effective method. Solvents such as hot water or a mixed solvent system like ethyl acetate/hexane can yield highly pure material.[14][17]

-

Acid/Base Extraction: Dissolving the crude product in an organic solvent and washing with a basic aqueous solution can remove non-acidic impurities. The boronic acid can then be recovered by acidifying the aqueous layer and re-extracting.

-

Scavenging Resins: Resins functionalized with diethanolamine can be used to selectively bind and remove boronic acids from reaction mixtures, which can be a useful purification strategy in process chemistry.[18]

The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[6][19] It is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds. This compound is an excellent substrate for this transformation.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[19] This species then transfers its organic group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Model Suzuki Coupling

This protocol describes a typical coupling of this compound with an aryl bromide.

-

Reagent Assembly: To a microwave vial or Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).[20]

-

Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or DMF.

-

Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Application in Drug Discovery: A Case Study

Role as a Key Intermediate for ASIC3 Inhibitors

A significant application of this compound is in the synthesis of indole amidines, which function as potent inhibitors of the acid-sensing ion channel-3 (ASIC3).[1][2] ASIC3 is a therapeutic target for the treatment of chronic pain. The boronic acid is used in a Suzuki coupling to construct the core biaryl structure of these inhibitors, demonstrating its direct value in creating novel drug candidates.[2]

Logical Flow: From Building Block to Therapeutic Target

Caption: The synthetic pathway from a boronic acid building block to a potential therapeutic agent.

Handling, Storage, and Safety

Hazard Identification and Personal Protective Equipment (PPE)

Like many arylboronic acids, this compound is classified as a hazardous substance.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] It is harmful if swallowed.[21]

-

PPE: Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[15][21]

Optimal Storage Conditions

To ensure the longevity and reactivity of the reagent, proper storage is crucial.

-

Container: Keep the container tightly closed and store in a dry, well-ventilated place.[15][22]

-

Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (argon or nitrogen) to prevent degradation from air and moisture.[15]

-

Temperature: While room temperature storage is acceptable, refrigeration can help maintain product quality over extended periods.[15][22]

Considerations for Boronic Acids as Potential Genotoxic Impurities (PGIs)

In pharmaceutical manufacturing, residual arylboronic acids in the final API may be considered potentially genotoxic impurities (PGIs).[18] Therefore, it is critical to develop analytical methods to detect and quantify residual this compound and to implement purification strategies that effectively purge it to levels compliant with regulatory standards.[18]

Conclusion

This compound is a powerful and versatile synthetic intermediate with significant applications in organic chemistry and drug discovery. Its unique structural features enable its use in sophisticated synthetic strategies, most notably the Suzuki-Miyaura cross-coupling, to access complex molecular targets. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to exploit its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. Cas 1186403-17-7,3-Bromo-5-chlorophenylboronic acid | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C6H5BBrClO2 | CID 53216753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 1186403-17-7 [sigmaaldrich.com]

- 10. (3-Bromo-2-chlorophenyl)boronic acid | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. 1186403-17-7|this compound|BLD Pharm [bldpharm.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. fishersci.com [fishersci.com]

- 16. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 17. reddit.com [reddit.com]

- 18. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of (3-Bromo-5-chlorophenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Arylboronic acids are indispensable reagents in this endeavor, serving as key building blocks in carbon-carbon bond-forming reactions. Among these, (3-Bromo-5-chlorophenyl)boronic acid has emerged as a particularly valuable intermediate. Its di-halogenated phenyl ring offers medicinal chemists a strategic advantage: two distinct reactive handles (a bromine and a chlorine atom) that can be selectively functionalized in sequential cross-coupling reactions. This allows for the controlled, stepwise assembly of highly substituted biaryl and heteroaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth exploration of the application of this compound, focusing on its use in the synthesis of a key intermediate for novel analgesic agents. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Core Application: Synthesis of a 2-Arylindole Intermediate for ASIC3 Inhibitors

A significant application of this compound is in the synthesis of inhibitors for the Acid-Sensing Ion Channel-3 (ASIC3).[1][2] ASIC3 is a novel target for the treatment of chronic pain, and indole amidines have been identified as potent inhibitors. The core of these inhibitors is often a 2-arylindole scaffold, which can be efficiently synthesized via a Suzuki-Miyaura cross-coupling reaction.

The reaction involves coupling this compound with a suitable 2-haloindole derivative. This creates the crucial carbon-carbon bond, forming the 2-(3-Bromo-5-chlorophenyl)-1H-indole intermediate. This intermediate retains the bromine and chlorine atoms, allowing for further diversification of the molecule to optimize its pharmacological properties.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like our boronic acid) and an organic halide or triflate.[3] Its widespread use in the pharmaceutical industry is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents.[3][4]

The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (e.g., 2-bromoindole), inserting itself into the carbon-halogen bond to form a palladium(II) species. This is often the rate-determining step.[3]

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group (the 3-bromo-5-chlorophenyl moiety) to the palladium(II) complex, displacing the halide. The base is crucial as it forms a boronate complex, which enhances the nucleophilicity of the organic group, facilitating the transfer to the palladium center.[5]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(3-Bromo-5-chlorophenyl)-1H-indole

This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of the title intermediate. The conditions are based on established procedures for similar couplings and should be optimized for specific scales and equipment.

Materials & Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry | Amount (for 1 mmol scale) |

| 2-Bromo-1H-indole | 5371-93-7 | 196.04 | 1.0 equiv | 196 mg |

| This compound | 1186403-17-7 | 235.27 | 1.2 equiv | 282 mg |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 equiv | 58 mg |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 equiv | 345 mg |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | 8 mL |

| Water (degassed) | 7732-18-5 | 18.02 | - | 2 mL |

Step-by-Step Methodology

-

Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1H-indole (196 mg, 1.0 mmol), this compound (282 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent the oxidation of the Pd(0) catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask. The yellow color of the catalyst is a good indicator.

-

Solvent Addition: Degas the 1,4-dioxane and water by bubbling the inert gas through them for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the 2-bromoindole spot indicates reaction completion, typically within 6-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(3-Bromo-5-chlorophenyl)-1H-indole.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Trustworthiness: Self-Validating System & Critical Parameters

The success of this protocol hinges on careful attention to several key parameters. Understanding the "why" behind each step ensures reproducibility and allows for logical troubleshooting.

-

Choice of Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst suitable for a wide range of Suzuki couplings. The triphenylphosphine ligands stabilize the Pd(0) state and facilitate the oxidative addition and reductive elimination steps. For more challenging couplings, other catalysts or ligand systems (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos) might be screened to improve yields.[6]

-

The Role of the Base: An inorganic base like potassium carbonate (K₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is necessary for the transmetalation step.[5] The choice and strength of the base can significantly impact the reaction rate and yield; stronger bases are not always better and can sometimes lead to side reactions.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is commonly used. The organic solvent solubilizes the organic reactants and the catalyst, while the water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The ratio of solvents can be optimized to ensure all components are sufficiently soluble at the reaction temperature.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Failure to maintain an inert atmosphere can lead to the formation of palladium black (inactive palladium metal) and a significant reduction in catalytic activity, resulting in low yields.

Safety and Handling of Arylboronic Acids

As with all laboratory procedures, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.[7][8]

-

Handling this compound: This compound is a solid. Avoid creating dust. Handle in a well-ventilated area or a fume hood.[8]

-

Potential Hazards: While boronic acids are generally less toxic than many organometallic reagents, some arylboronic acids have been found to be weakly mutagenic.[9] Therefore, they should be handled with care, and exposure should be minimized. It is crucial to control residual levels of boronic acids in the final API.[9]

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound is a powerful and strategic building block for pharmaceutical synthesis. Its utility is exceptionally demonstrated in the Suzuki-Miyaura coupling to form complex intermediates for drug candidates, such as ASIC3 inhibitors. A thorough understanding of the reaction mechanism, meticulous control over critical experimental parameters, and adherence to safety protocols are the cornerstones of successfully leveraging this versatile reagent in drug discovery and development. The provided protocol serves as a robust starting point for researchers, enabling the reliable synthesis of valuable pharmaceutical intermediates.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole - Google Patents [patents.google.com]

- 4. Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of indole compounds as novel inhibitors targeting Gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.rug.nl [pure.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes & Protocols: The Role of (3-Bromo-5-chlorophenyl)boronic Acid in the Development of Advanced Materials

Abstract

(3-Bromo-5-chlorophenyl)boronic acid is a versatile bifunctional building block that is instrumental in the synthesis of novel organic materials. Its unique structure, featuring a boronic acid moiety for carbon-carbon bond formation and two distinct halogen atoms (bromine and chlorine) for sequential or differential reactivity, provides a powerful platform for creating complex molecular architectures. These architectures are central to the development of next-generation materials for organic electronics, photonics, and sensing. This document provides an in-depth guide to the applications of this compound, focusing on its role in synthesizing conjugated polymers and materials for Organic Light-Emitting Diodes (OLEDs). Detailed, field-proven protocols for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are presented to enable researchers to leverage this reagent's full potential.

Introduction: A Strategically Designed Building Block

The precise engineering of organic materials at the molecular level is the cornerstone of modern materials science. The properties of these materials—be it their conductivity, luminescence, or sensing capabilities—are dictated by their electronic structure, which is a direct consequence of their chemical composition and arrangement. This compound (CAS No. 1186403-17-7) has emerged as a key intermediate due to its strategic functionalization.[1][2]

-

The Boronic Acid Group: This functional group is the cornerstone of the Suzuki-Miyaura coupling reaction, one of the most powerful and versatile methods for forming carbon-carbon bonds.[3] Its stability, low toxicity, and high functional group tolerance make it ideal for complex molecule synthesis.[3]

-

Ortho-Substituted Halogens: The presence of both bromine and chlorine atoms on the phenyl ring opens avenues for selective and sequential cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds under various catalytic conditions allows for a step-wise construction of complex, non-symmetrical molecules. This is particularly valuable for creating "push-pull" systems or multi-resonant structures in advanced materials.[4]

This combination makes this compound a superior choice for researchers aiming to fine-tune the optoelectronic properties of new materials.

The Core Reaction: Suzuki-Miyaura Cross-Coupling

The utility of this compound is primarily realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting experiments. The reaction facilitates the coupling of the organoboron compound with an organohalide (or triflate) to form a new C-C bond.[6]

The widely accepted mechanism involves three key steps:[7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[3]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Focus 1: Advanced OLED Materials

Organic Light-Emitting Diodes (OLEDs) rely on materials that can efficiently convert electrical energy into light.[9][10] Boron-containing compounds have gained significant attention as they can serve as electron-accepting units in "push-pull" architectures, which is a key design principle for creating highly efficient emitters, particularly for the challenging blue and deep-blue regions of the spectrum.[4][11]

This compound is an excellent precursor for synthesizing host and emitter materials for OLEDs. The dihalogenated phenyl core can be functionalized to build complex, conjugated systems required for effective charge transport and light emission.[12] For instance, the bromine atom can be selectively coupled with a donor moiety, followed by a second coupling at the chlorine site with another functional group, allowing for the construction of sophisticated, multi-resonant thermally activated delayed fluorescence (TADF) emitters.[4] These materials are critical for achieving high color purity and efficiency in next-generation displays.[11]

Application Focus 2: Synthesis of π-Conjugated Polymers

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This structure imparts unique electronic and optical properties, making them suitable for applications like organic photovoltaics (OPVs), field-effect transistors (OFETs), and chemical sensors.[13]

Suzuki polycondensation is a primary method for synthesizing these polymers.[14] this compound can be used as an AB-type monomer, where 'A' is the boronic acid and 'B' is a halogen, to undergo self-condensation polymerization. More commonly, it is used as an A-B₂ type monomer (one boronic acid, two different halides) that can be polymerized with a diboronic acid ester to create a cross-linked or branched polymer network. The resulting polymers can exhibit high thermal stability and tunable electronic properties based on the co-monomers used.[15]

Experimental Protocols

The following section provides a generalized, yet detailed, protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol serves as a robust starting point that can be optimized for specific substrates.

Protocol 1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br).

Materials and Equipment:

-

This compound (1.0 eq)

-

Aryl Bromide (Ar-Br) (1.1 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

-

Solvent System (e.g., Toluene/H₂O or Dioxane/H₂O, typically 4:1 v/v)

-

Schlenk flask or round-bottom flask with condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

TLC plates and column chromatography supplies (silica gel, solvents)

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry Schlenk flask, add this compound, the aryl bromide coupling partner, and the base.

-

Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. This step is critical as oxygen can deactivate the palladium catalyst.[16]

-

Solvent Addition: Add the degassed solvent system to the flask via syringe. Stir the mixture to create a suspension.

-

Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[16]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product should be purified by column chromatography on silica gel to yield the pure biaryl product.

-

Analysis: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting & Causality

-

Low Yield: Often caused by inefficient degassing (leading to catalyst oxidation) or an inappropriate choice of base. The base is crucial for activating the boronic acid; stronger bases like Cs₂CO₃ may be required for less reactive substrates.[3]

-

Homocoupling of Boronic Acid: This side reaction can occur if the reaction conditions are too harsh or if the stoichiometry is not precise. Using 1.1-1.2 equivalents of the boronic acid can sometimes favor the cross-coupling product.[16]

-

Debromination/Dechlorination: This occurs when the aryl halide is reduced instead of coupled. Choosing a suitable ligand for the palladium catalyst (e.g., bulky phosphine ligands) can often suppress this side reaction.[17]

Data Summary

The following table provides representative conditions for Suzuki-Miyaura coupling reactions. Exact parameters should be optimized for each specific substrate pairing.

| Parameter | Condition | Rationale / Notes |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, XPhosPdG2 | Choice depends on substrate reactivity. Pd(PPh₃)₄ is a general-purpose catalyst. Buchwald-Hartwig ligands (e.g., SPhos, XPhos) are effective for challenging couplings, including those with aryl chlorides.[17] |

| Catalyst Loading | 1 - 5 mol% | Lower loadings are desirable for cost and sustainability, but higher loadings may be needed for difficult substrates.[18] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid for transmetalation.[3] Cs₂CO₃ is often more effective but also more expensive. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Biphasic systems are common and facilitate the dissolution of both organic and inorganic reagents.[19] |

| Temperature | 60 - 110 °C | Higher temperatures accelerate the reaction but can also lead to catalyst decomposition or side reactions. |

| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS to determine completion. |

Conclusion

This compound is a high-value, versatile building block for the synthesis of advanced organic materials. Its capacity for selective, palladium-catalyzed cross-coupling reactions enables the precise construction of complex molecules tailored for high-performance applications in OLEDs, conjugated polymers, and beyond. The protocols and insights provided herein offer a solid foundation for researchers to explore and innovate in the ever-evolving field of materials science.

References

- 1. Cas 1186403-17-7,3-Bromo-5-chlorophenylboronic acid | lookchem [lookchem.com]